Setosusin

Fungal meroditerpenoid biosynthesis α-Ketoglutarate-dependent dioxygenase Pathway branching

Setosusin ((+)-Setosusin; CAS 182926-45-0; C29H38O8; MW 514.6) is a fungal meroditerpenoid first isolated from the ascomycete Corynascus setosus. Its structure was confirmed by X-ray crystallographic analysis of a deacetyl-dehydrated derivative.

Molecular Formula C29H38O8
Molecular Weight 514.6 g/mol
Cat. No. B8070119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetosusin
Molecular FormulaC29H38O8
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC1=CCC2C(C13CC4(C(=O)C(=C(O4)C)C)C(=O)O3)(CCC5C2(C(CC(=O)OC5(C)C)OC(=O)C)C)C
InChIInChI=1S/C29H38O8/c1-15-9-10-20-26(7,29(15)14-28(24(33)37-29)23(32)16(2)17(3)35-28)12-11-19-25(5,6)36-22(31)13-21(27(19,20)8)34-18(4)30/h9,19-21H,10-14H2,1-8H3/t19-,20-,21-,26+,27-,28+,29-/m0/s1
InChIKeySAYCZGIAVNNJNU-QUDATIDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Setosusin Procurement Guide: A Fungal Meroterpenoid with Spiro-Fused 3(2H)-Furanone Architecture


Setosusin ((+)-Setosusin; CAS 182926-45-0; C29H38O8; MW 514.6) is a fungal meroditerpenoid first isolated from the ascomycete Corynascus setosus [1]. Its structure was confirmed by X-ray crystallographic analysis of a deacetyl-dehydrated derivative [2]. The compound features a characteristic bis-spiro framework containing a unique spiro-fused 3(2H)-furanone moiety [3]. Originally identified as one of three tremorgenic principles from C. setosus, alongside two tryptoquivaline derivatives [4], setosusin has attracted renewed attention due to the elucidation of its biosynthetic gene cluster and the mechanistic characterization of the cytochrome P450 enzyme SetF, which catalyzes the spirofuranone-forming epoxidation-rearrangement cascade [5].

Why Generic Setosusin Substitution Is Scientifically Unjustified


Generic substitution of setosusin with other fungal meroditerpenoids or spirofuranone-containing compounds is scientifically invalid due to structural and functional divergence at multiple levels. Setosusin possesses a bis-spiro architecture with a spiro-fused 3(2H)-furanone moiety [1] whose formation requires the specific cytochrome P450 enzyme SetF, which catalyzes an epoxidation-rearrangement cascade that is not replicated in closely related pathways [2]. In the structurally analogous brevione E pathway, the homologous enzyme BrvJ accepts the identical substrate as SetK (the α-ketoglutarate-dependent dioxygenase in setosusin biosynthesis) but performs only simple hydroxylation rather than the skeletal rearrangement that defines the brevione E scaffold [3]. This enzymatic divergence demonstrates that even highly homologous biosynthetic machinery yields products with distinct structural and likely functional properties. Furthermore, the 3(2H)-furanone unit found in setosusin is also present in griseofulvin, yet setosusin's spiro-fused integration of this unit differs fundamentally from griseofulvin's linear architecture [4]. Consequently, no structurally related analog can be assumed to recapitulate setosusin's biological profile without direct comparative data. The following quantitative evidence establishes the specific differentiation criteria required for informed procurement decisions.

Setosusin Quantitative Differentiation Evidence: Comparative Performance Against Key Analogs and In-Class Compounds


Setosusin vs. Brevione E: Enzymatic Pathway Divergence at the SetK/BrvJ Homolog Pair

Setosusin biosynthesis utilizes the α-ketoglutarate-dependent dioxygenase SetK, which is highly homologous to BrvJ from the brevione E pathway. Both enzymes accept the identical substrate, but SetK performs only simple hydroxylation, whereas BrvJ catalyzes a skeletal rearrangement leading to cycloheptenone formation. This difference was established through heterologous expression in Aspergillus oryzae and in vitro enzymatic assays [1]. The key amino acid residues responsible for product selectivity (SetK vs. BrvJ) have been identified, providing a molecular basis for the divergent outcomes [2].

Fungal meroditerpenoid biosynthesis α-Ketoglutarate-dependent dioxygenase Pathway branching Enzyme homology

Setosusin Aβ-Induced Neurotoxicity Reduction: Comparative EC50 Against Other Aβ Protective Agents in PC12 Cells

Setosusin reduces amyloid-β (Aβ) aggregate-induced neurotoxicity in rat PC12 cells with an EC50 of 112.6 μM, measured via MTT assay after 1 hr preincubation and 24 hr Aβ challenge [1]. While this EC50 value indicates modest potency compared to optimized Aβ inhibitors (e.g., KHG21834, a benzothiazole derivative that protects PC12 cells from Aβ-induced toxicity) [2], setosusin's activity is notable given its distinct structural class (meroditerpenoid) and unique spirofuranone moiety [3]. The data establish a quantitative baseline for selecting setosusin in neuroprotection screening panels, with the EC50 value serving as a benchmark for comparing the activity of synthetic or semisynthetic derivatives.

Amyloid-beta neurotoxicity PC12 cell model Neuroprotection Alzheimer's disease

Setosusin Tremorgenic Activity: In Vivo Quantitative Comparison with Co-Isolated Tryptoquivalines

In vivo administration of setosusin at 30 mg/kg induces tremors in mice, confirming its classification as a tremorgenic mycotoxin [1]. Setosusin was originally isolated alongside two new tryptoquivalines (27-epi-isomers of tryptoquivaline and nortryptoquivaline) as tremorgenic principles from C. setosus [2]. While direct quantitative tremor potency comparisons between setosusin and the co-isolated tryptoquivalines are not available in the public literature, the co-occurrence as tremorgenic principles establishes that setosusin belongs to a class of tremorgenic fungal metabolites with defined in vivo activity [3]. The 30 mg/kg dose-response data provides a quantitative reference point for toxicological studies and for comparing the tremorgenic potential of structurally related meroditerpenoids.

Tremorgenic mycotoxin In vivo neurotoxicity Mouse model Natural product toxicology

Setosusin Spirofuranone Formation: SetF P450 Mechanism Distinguishes from Griseofulvin P450 Chemistry

The cytochrome P450 enzyme SetF catalyzes the formation of setosusin's spiro-fused 3(2H)-furanone moiety via an epoxidation of the polyketide portion of the substrate followed by a protonation-initiated structural rearrangement [1]. This mechanism differs fundamentally from the P450-catalyzed oxidative cyclization in griseofulvin biosynthesis, which involves a distinct cyclization pathway [2]. Mutagenesis experiments identified Lys303 as a critical catalytic residue for spirofuranone synthesis by SetF [3]. The unique mechanism and catalytic residue requirement differentiate setosusin biosynthesis from other fungal meroditerpenoid pathways and provide a defined biochemical target for engineering setosusin analogs.

Cytochrome P450 Spirofuranone biosynthesis Epoxidation-rearrangement Natural product enzymology

Setosusin Procurement Applications: Validated Research and Industrial Scenarios Based on Quantitative Evidence


Biosynthetic Pathway Elucidation and Enzyme Engineering of Fungal Meroterpenoids

Setosusin serves as a key reference compound for investigating fungal meroditerpenoid biosynthesis, particularly the enzymatic mechanisms underlying spirofuranone formation. The characterized SetF P450 enzyme (epoxidation-rearrangement cascade) and SetK α-ketoglutarate-dependent dioxygenase (simple hydroxylation) provide defined benchmarks for engineering studies [1]. The pathway's divergence from brevione E biosynthesis (BrvJ-catalyzed skeletal rearrangement) [2] makes setosusin an essential tool for comparative enzymology and for the heterologous production of meroditerpenoid libraries using the A. oryzae expression system [3].

Neuroprotection Screening in Amyloid-β Toxicity Models

With a defined EC50 of 112.6 μM for reducing Aβ-induced neurotoxicity in PC12 cells [1], setosusin provides a quantifiable reference for screening panels evaluating neuroprotective compounds. Its distinct meroditerpenoid scaffold and spirofuranone pharmacophore [2] differentiate it from other Aβ inhibitors, enabling structure-activity relationship (SAR) studies focused on natural product-derived neuroprotective leads.

Tremorgenic Mycotoxin Toxicology and Mechanism Studies

Setosusin's tremorgenic activity at 30 mg/kg in mice [1] establishes a quantitative in vivo benchmark for toxicological investigations of fungal meroditerpenoids. As one of the tremorgenic principles co-isolated from C. setosus alongside tryptoquivalines [2], setosusin provides a defined chemical probe for studying the molecular mechanisms of tremorgenic mycotoxins and for evaluating detoxification or biosafety strategies.

Synthetic Biology and Combinatorial Biosynthesis of Spirofuranone-Containing Natural Products

The elucidation of setosusin's biosynthetic gene cluster [1] and the identification of SetF's critical catalytic residue Lys303 [2] enable rational engineering of setosusin analogs and the construction of artificial biosynthetic pathways. Setosusin's unique spiro-fused 3(2H)-furanone architecture [3] provides a template for generating 'unnatural' meroditerpenoids with potentially enhanced or altered biological activities, as outlined in ongoing synthetic biology initiatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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